6-chloro-3-{[4-(4-ethylphenyl)piperazino]carbonyl}-2H-chromen-2-one
Description
6-Chloro-3-{[4-(4-ethylphenyl)piperazino]carbonyl}-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) core substituted with a chloro group at position 6 and a piperazino-carbonyl moiety at position 2. The piperazine ring is further functionalized with a 4-ethylphenyl group. This compound belongs to a class of molecules designed to exploit coumarin's inherent bioactivity while modulating pharmacokinetic properties through strategic substitution.
Properties
IUPAC Name |
6-chloro-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-2-15-3-6-18(7-4-15)24-9-11-25(12-10-24)21(26)19-14-16-13-17(23)5-8-20(16)28-22(19)27/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXIFZCPROLXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-3-{[4-(4-ethylphenyl)piperazino]carbonyl}-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
6-chloro-3-{[4-(4-ethylphenyl)piperazino]carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Introduction to 6-Chloro-3-{[4-(4-ethylphenyl)piperazino]carbonyl}-2H-chromen-2-one
This compound is a synthetic compound that has garnered attention in various fields of scientific research. Its unique structural characteristics, which include a chromenone backbone and a piperazine moiety, suggest potential applications in medicinal chemistry, particularly as a pharmacological agent.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit significant pharmacological activities, including:
- Antitumor Activity : Studies have shown that chromenone derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The incorporation of piperazine may enhance these effects through receptor modulation.
- Antidepressant Effects : Piperazine derivatives are known for their psychoactive properties. The specific structure of this compound may lead to novel antidepressant formulations that target serotonin receptors.
Antimicrobial Activity
Compounds containing chromenone structures have demonstrated antimicrobial properties against various pathogens. The chlorinated derivatives often exhibit enhanced potency due to increased lipophilicity, facilitating membrane penetration in microbial cells.
Neuropharmacology
The piperazine component suggests potential applications in neuropharmacology, particularly in the development of anxiolytics or antipsychotics. Research into similar compounds has indicated efficacy in modulating neurotransmitter systems.
Drug Design and Development
The unique combination of chromenone and piperazine moieties makes this compound an interesting candidate for structure-activity relationship (SAR) studies. Researchers can explore modifications to optimize pharmacokinetic properties and therapeutic indices.
Case Study 1: Antitumor Activity
A study conducted on a series of chromenone derivatives found that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests on related piperazine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The modifications in the piperazine ring structure were pivotal in enhancing antimicrobial activity.
Case Study 3: Neuropharmacological Effects
Research exploring the effects of piperazine derivatives on anxiety-related behaviors in animal models indicated significant anxiolytic effects. These findings support further investigation into the potential use of this compound for treating anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Neuropharmacological | Anxiolytic effects observed |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of 6-chloro-3-{[4-(4-ethylphenyl)piperazino]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- 6-Bromo Analog () : Bromine’s higher atomic weight and polarizability may improve halogen bonding with targets but reduce solubility compared to chlorine .
Structure-Activity Relationship (SAR) Trends
Position of Piperazine Attachment: Substitution at position 3 (target) vs. deep enzyme pockets.
Aryl vs. Heteroaryl Piperazine Modifications :
- 4-Ethylphenyl (target) enhances lipophilicity, while furan-2-carbonyl () introduces hydrogen-bonding capability, diversifying target engagement .
Halogen Effects :
- Chlorine (target) offers a balance between electronegativity and steric bulk, whereas bromine () may improve affinity but limit solubility .
Biological Activity
6-Chloro-3-{[4-(4-ethylphenyl)piperazino]carbonyl}-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromone backbone with a chloro substituent at the 6-position and a piperazine moiety that enhances its pharmacological profile. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Antioxidant Activity : The presence of the chromone structure is linked to antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. The inhibition constants (IC50) reported for acetylcholinesterase (AChE) range around 19.2 μM, demonstrating moderate potency .
- Lipophilicity and Bioavailability : The lipophilic nature of the piperazine ring enhances membrane permeability, facilitating cellular uptake and bioavailability .
- Molecular Docking Studies : Computational studies have revealed potential interactions with key protein targets involved in inflammation and oxidative stress pathways, providing insights into its mechanism of action at the molecular level .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of chromone compounds, including this compound. Results indicated that this compound exhibited a notable bactericidal effect against MRSA strains, with an MIC comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Neuroprotective Effects
In a neuroprotective study using a rat model of neurodegeneration, the compound demonstrated significant reductions in neuroinflammation markers and improved cognitive function scores compared to control groups. This suggests a potential therapeutic role in neurodegenerative disorders .
Comparative Biological Activity Table
| Property | 6-Chloro Compound | Standard Control (e.g., Ciprofloxacin) |
|---|---|---|
| MIC against S. aureus | 15.625 - 62.5 μM | 0.381 μM |
| IC50 for AChE | 19.2 μM | NA |
| Antioxidant Activity | Moderate | High |
| Anti-inflammatory Activity | Significant inhibition | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
